1,2,3-恶噻唑烷-4,4-二甲基-3-(苯甲基)-, 2,2-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

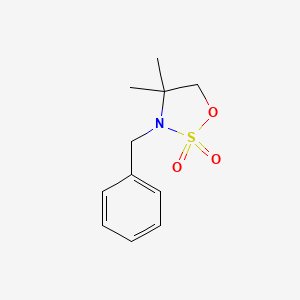

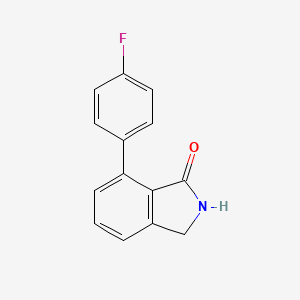

The compound 1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide is a heterocyclic compound that features a five-membered ring structure containing oxygen, sulfur, and nitrogen atoms. This class of compounds has been studied for various applications, including their potential use as anticonvulsant drugs due to their unique structural features .

Synthesis Analysis

The synthesis of related oxathiazolidine compounds typically involves multi-step protocols. For instance, a family of compounds with an oxathiazolidine-4-one-2,2-dioxide skeleton was synthesized using a three-step protocol that included solvent-free reactions and microwave-assisted heating . Additionally, the transformation of 1,2-thiazetidine 1,1-dioxides with Lewis acids has been shown to form trans-1,2,3-oxathiazolidine 2-oxides through C-S bond cleavage and recyclization .

Molecular Structure Analysis

Conformational analysis of 3-phenyl-1,2,3-oxathiazolidine 2-oxide, a related compound, was performed using the semiempirical quantum-mechanical method PM3. This analysis predicted the existence of multiple stable conformers, indicating that such compounds may exist as a mixture of different molecular entities rather than a single structure .

Chemical Reactions Analysis

The mass spectra of various 3-aryl-5-chloromethyl-1,2,3-oxathiazolidine-2-oxides, which are structurally related to the compound , have been obtained and studied. The major fragmentation pathway in the mass spectrometry analysis involves the loss of SO2 and Cl from the molecular ion, followed by subsequent losses of other groups depending on the substituents present on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents on the heterocyclic ring. For example, the anticonvulsant activity of these compounds was evaluated in vivo, and some structures showed activity at low doses without signs of neurotoxicity. One compound, in particular, displayed strong anticonvulsant effects, suggesting that the oxathiazolidine-4-one-2,2-dioxide skeleton is a promising scaffold for developing new anticonvulsant drugs . The preparation and reactivity of related compounds, such as 4-chloro-5,5-dimethyl-3-formyl-1,2-oxathiolene 2,2-dioxide, have also been explored, demonstrating the potential for these compounds to undergo cyclization and form various heterocyclic compounds .

科学研究应用

合成和化学转化

具有与恶噻唑烷衍生物相似的砜核的杂环化合物的合成和化学性质已显示出显着的合成和药理潜力。合成此类化合物最常见的方法涉及水杨酸衍生物的环化。这些化合物以能够进行各种化学转化的能力而著称,突出了它们在构建具有潜在吸引力的药理特性的新分子系统方面的多功能性。尽管研究数量有限,但这些化合物与研究更充分的核心的结构相似性表明它们可能具有抗凝、抗菌和抗肿瘤特性,值得在实验化学和药理学中进一步探索 (Hryhoriv, Lega, & Shemchuk, 2021).

生物活性及潜在应用

1,2,4-三唑衍生物与恶噻唑烷化合物的结构主题相关,因其广泛的生物活性而受到广泛关注。这些活性包括抗菌、抗真菌、抗氧化、抗炎和抗病毒特性。与三唑化合物相关的潜在生物活性范围广泛,突出了杂环化合物在开发新治疗剂中的重要性。这表明恶噻唑烷衍生物也可能具有有待发现的显着治疗潜力 (Ohloblina, 2022).

药物开发潜力

探索 1,3,4-恶二唑衍生物等与恶噻唑烷衍生物具有结构相似性的杂环化合物的治疗价值,揭示了广泛的药理活性。这些活性跨越抗癌、抗菌、抗结核、抗炎和许多其他领域。这突出了结构特征在这些化合物与各种生物靶标的结合亲和力中所起的关键作用,为基于恶噻唑烷衍生物开发新药提供了有希望的途径 (Verma 等,2019).

属性

IUPAC Name |

3-benzyl-4,4-dimethyloxathiazolidine 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-11(2)9-15-16(13,14)12(11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEECDVMYLJIKPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)N1CC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572666 |

Source

|

| Record name | 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide | |

CAS RN |

228547-64-6 |

Source

|

| Record name | 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)